molecular formula C23H25N3O4 B2710873 Ethyl 2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899972-12-4

Ethyl 2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No. B2710873
M. Wt: 407.47
InChI Key: BNJNDMXLSGUPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups and rings, including a pyrazole ring and a piperidine ring. Pyrazoles are a class of compounds that have a five-membered ring with two adjacent nitrogen atoms . They are known to form the central core of a variety of more complex chemical compounds, including some pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrazoles can undergo a variety of reactions, including nucleophilic substitutions and additions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : The synthesis of spiropiperidine-based acetyl-CoA carboxylase inhibitors showcases the utility of complex ethyl compounds in developing novel ACC inhibitors. A streamlined synthesis approach was utilized, demonstrating the compound's role in the efficient synthesis of pyrazolo-fused spirolactams, which are pivotal in the development of novel ACC inhibitors with potent analogues identified through this process (Huard et al., 2012).

  • Facilitating Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : This research presents a method to create compounds through interaction with different arylidinemalononitrile derivatives, demonstrating the chemical versatility of ethyl compounds in synthesizing complex molecular structures with specific functional groups and potential applications in medicinal chemistry (Mohamed, 2021).

Biological Activities and Applications

  • Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors : Ethyl-based thiazole-aminopiperidine hybrids were synthesized and evaluated for their activity against Mycobacterium tuberculosis GyrB ATPase, showcasing the potential of such compounds in developing new treatments for tuberculosis. The study identified compounds with significant inhibitory activity, indicating the therapeutic potential of these chemical structures (Jeankumar et al., 2013).

  • Microwave-Assisted Synthesis and Biological Activity Studies : The microwave-assisted synthesis of carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate demonstrates the compound's role in streamlining the production of biologically active molecules. Such methodologies highlight the importance of ethyl compounds in facilitating rapid and efficient synthesis processes in pharmaceutical research (Milosevic et al., 2015).

properties

IUPAC Name

ethyl 2-(3-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-2-29-22(28)25-12-10-23(11-13-25)26-20(18-8-3-4-9-21(18)30-23)15-19(24-26)16-6-5-7-17(27)14-16/h3-9,14,20,27H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJNDMXLSGUPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

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